1-(3-Bromo-2-fluorophenyl)propan-1-amine
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Overview
Description
1-(3-Bromo-2-fluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H11BrFN. This compound is characterized by the presence of a bromine atom at the third position and a fluorine atom at the second position on the phenyl ring, along with a propan-1-amine group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-fluorophenyl)propan-1-amine typically involves the following steps:
Bromination: The starting material, 2-fluorophenylpropane, undergoes bromination to introduce the bromine atom at the third position.
Amination: The brominated intermediate is then subjected to amination, where an amine group is introduced at the propan-1 position.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-fluorophenyl)propan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the amine group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylpropanamines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
1-(3-Bromo-2-fluorophenyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-4-fluorophenyl)propan-1-amine
- 1-(3-Bromo-2-chlorophenyl)propan-1-amine
- 1-(3-Bromo-2-methylphenyl)propan-1-amine
Uniqueness
1-(3-Bromo-2-fluorophenyl)propan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C9H11BrFN |
---|---|
Molecular Weight |
232.09 g/mol |
IUPAC Name |
1-(3-bromo-2-fluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11BrFN/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5,8H,2,12H2,1H3 |
InChI Key |
BSFLSGKSRHUYIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=CC=C1)Br)F)N |
Origin of Product |
United States |
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